O-2-Propyn-1-yl-L-tyrosine HCl
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Overview
Description
O-2-Propyn-1-yl-L-tyrosine HCl is a synthetase that catalyzes the formation of covalent linkages between L-tyrosine and propyne. This compound has been shown to be upregulated in response to light exposure and is involved in the synthesis of proteins with reactive cyclic peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-2-Propyn-1-yl-L-tyrosine HCl involves the reaction of L-tyrosine with propyne under specific conditions. The reaction typically requires a catalyst to facilitate the formation of covalent bonds between the amino acid and the alkyne group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-2-Propyn-1-yl-L-tyrosine HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the alkyne group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified amino acids, peptides, and other organic compounds .
Scientific Research Applications
O-2-Propyn-1-yl-L-tyrosine HCl has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Involved in the study of protein synthesis and the role of light exposure in biological processes.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-2-Propyn-1-yl-L-tyrosine HCl involves the formation of covalent linkages between L-tyrosine and propyne. This process is catalyzed by specific enzymes and is upregulated in response to light exposure. The molecular targets and pathways involved include the synthesis of proteins with reactive cyclic peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[4-(prop-2-yn-1-yloxy)phenyl]propionic acid
- p-Propagyl-L-tyrosine
- 4-Propargyloxy-L-phenylalanine
Uniqueness
O-2-Propyn-1-yl-L-tyrosine HCl is unique due to its ability to form covalent linkages with propyne and its upregulation in response to light exposure. This makes it particularly useful in the study of protein synthesis and the development of specialized peptides .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRZLTYSXRCIH-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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